molecular formula C24H25NO6 B4298370 3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID

3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID

Cat. No.: B4298370
M. Wt: 423.5 g/mol
InChI Key: SZQXQHPFXQKHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the aromatic ether: This step involves the reaction of 4-ethoxy-3-methoxyphenol with an appropriate halogenated compound under basic conditions to form the ether linkage.

    Acylation: The resulting ether is then subjected to acylation using 2-naphthyloxyacetyl chloride in the presence of a base to form the acylated intermediate.

    Amidation: The final step involves the amidation of the acylated intermediate with a suitable amine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxy-phenyl-methyl)-biphenyl
  • 4-(chloro-phenyl-methyl)-biphenyl
  • 4-biphenyl-4-yl-2-(4-methoxy-phenyl)-6-phenyl-pyridine

Uniqueness

3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-3-30-21-11-9-18(13-22(21)29-2)20(14-24(27)28)25-23(26)15-31-19-10-8-16-6-4-5-7-17(16)12-19/h4-13,20H,3,14-15H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQXQHPFXQKHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID
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3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID
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3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID
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3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID
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3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID
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3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID

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